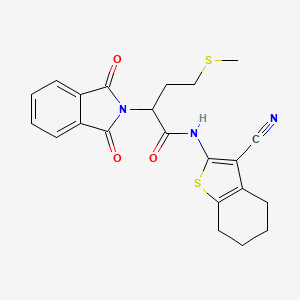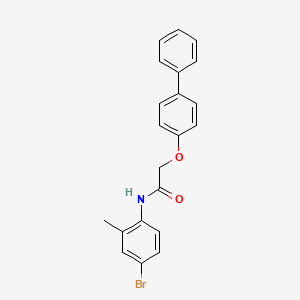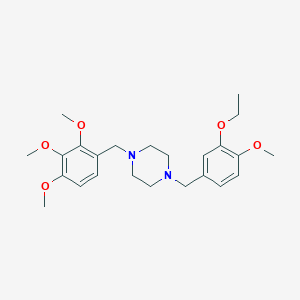![molecular formula C20H32N2O3 B10881115 2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol](/img/structure/B10881115.png)
2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol is a complex organic compound that features a phenolic core substituted with methoxy groups and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethoxyphenol with a piperazine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Shares the methoxy and phenolic groups but lacks the piperazine moiety.
4-Methyl-2,6-dimethoxyphenol: Another similar compound with a different substitution pattern.
Uniqueness
2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H32N2O3 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2,6-dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C20H32N2O3/c1-15-5-4-6-17(11-15)22-9-7-21(8-10-22)14-16-12-18(24-2)20(23)19(13-16)25-3/h12-13,15,17,23H,4-11,14H2,1-3H3 |
Clé InChI |
NNQCYMFRGHHYQH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10881033.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10881043.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B10881045.png)


![1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10881069.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane](/img/structure/B10881072.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B10881075.png)


![ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B10881093.png)
![2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B10881096.png)
![N'~1~-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B10881098.png)
